![molecular formula C7H4ClNO B1603974 4-Chlorobenzo[d]oxazole CAS No. 943443-12-7](/img/structure/B1603974.png)
4-Chlorobenzo[d]oxazole
Descripción general
Descripción
4-Chlorobenzo[d]oxazole (4-CBO) is a heterocyclic aromatic compound that belongs to the class of oxazoles. It is a colorless and odorless solid with a molecular formula of C7H4ClNO. 4-CBO is an important intermediate in the synthesis of various organic compounds, and has a wide range of applications in the pharmaceutical, agrochemical and materials industries. 4-CBO is also used as a model compound to study the reactivity of oxazoles.
Aplicaciones Científicas De Investigación
Application 1: Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the design of electrochemically stable, multi-colored dopants for use in OLEDs .
- Methods of Application : 24 furan- and thiophene-based semiconductors were synthesized using the novel benzobis [1,2-d:4,5-d′]oxazole (BBO) core . The optical and electronic properties of these materials were predicted using computational tools and verified using electrochemical and spectroscopic data .
- Results or Outcomes : The fluorescence quantum yields for the BBOs ranged between 33–98%, while all relaxation lifetimes occurred in <5 ns . Solution-processed OLEDs were formed using the BBO materials, producing a series of dopants that achieved deep blue-to-orange electroluminescence .
Application 2: Electronic Devices
- Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the study of polythiophenes containing benzo[d]thiazole and benzo[d]oxazole for their structural features and band gaps .
- Methods of Application : The structural features including the electronic structure lattice constant (a), shape, total energy (E tot) per cell, and link length ®, are measured via band gap (E g) prediction with the package of country density (PDOS) and total country density (DOS) of material studio software .
- Results or Outcomes : The link angle and the link length between atoms were not changed significantly while the E tot was decreased from E tot = – 1904 eV (in P1) to E tot = – 2548 eV (in P2) when replacing O with S . The E g of P1 was dropped from E g = 0.621 eV to E g = 0.239 eV for P2 .
Application 3: Synthesis of Heterocyclic Compounds
- Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the synthesis of oxazoles, which are key components in a variety of heterocyclic compounds .
- Methods of Application : The synthesis of oxazoles involves a variety of strategies, including the use of tosylmethylisocyanides (TosMICs) .
- Results or Outcomes : The synthesis of oxazoles has led to the development of a wide range of heterocyclic compounds with diverse chemical and structural properties .
Application 4: Medicinal Chemistry
- Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the synthesis of oxazole-based medicinal compounds .
- Methods of Application : The van Leusen reaction, based on TosMICs, is used to prepare oxazole-based medicinal compounds .
- Results or Outcomes : Oxazole-based molecules have shown broad biological activities and have been used in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
Application 5: Antimicrobial Potential
- Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the synthesis of pyrazole linked to oxazole-5-one moiety, which has shown antimicrobial potential .
- Methods of Application : A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential .
- Results or Outcomes : The synthesized compounds showed antimicrobial potential against S. aureus, E. coli, P. aeruginosa and C. albicans .
Application 6: Magnetically Recoverable Catalysts
- Summary of the Application : Oxazoles, including 4-Chlorobenzo[d]oxazole, are an important class of biologically active compounds in pharmaceutical chemistry. Therefore, the development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .
- Methods of Application : During the last decade, chemistry science especially organic synthesis witnessed a huge revolution in the field of using magnetic nanocomposites as the catalyst . Magnetic nanoparticles not only have high stability, but also their surface can be easily modified and an efficient catalyst can be prepared from this method .
- Results or Outcomes : In these years, a series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles .
Application 7: Display Technology
- Summary of the Application : 4-Chlorobenzo[d]oxazole is used in the design of electrochemically stable, multi-colored dopants for use in organic light-emitting diodes (OLEDs) .
- Methods of Application : 24 furan- and thiophene-based semiconductors were synthesized using the novel benzobis [1,2-d:4,5-d′]oxazole (BBO) core . The optical and electronic properties of these materials were predicted using computational tools and verified using electrochemical and spectroscopic data .
- Results or Outcomes : Solution-processed OLEDs were formed using the BBO materials, producing a series of dopants that achieved deep blue-to-orange electroluminescence . As a result, four deep blue devices and a color temperature tunable white OLED were formed using various BBO dopants with brightness values suitable for display technology .
Propiedades
IUPAC Name |
4-chloro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDGTSQNWUXVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624862 | |
| Record name | 4-Chloro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzo[d]oxazole | |
CAS RN |
943443-12-7 | |
| Record name | 4-Chloro-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B1603897.png)
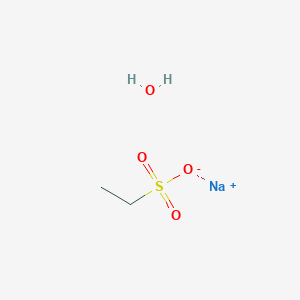
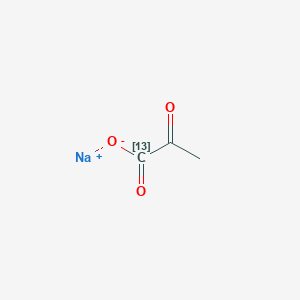
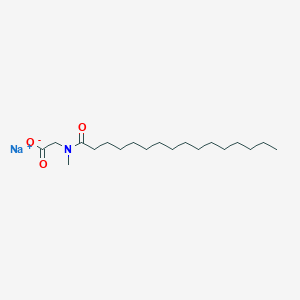
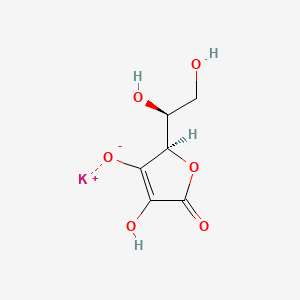

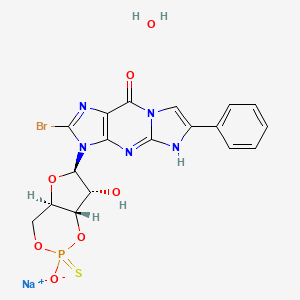
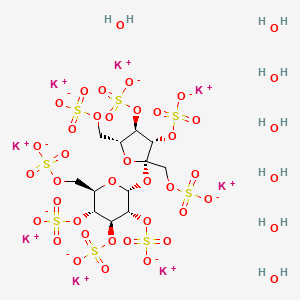
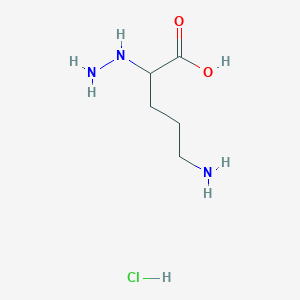
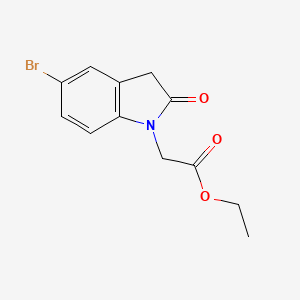
![5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1603911.png)
![1-Methyl-5-[(methylamino)methyl]indoline](/img/structure/B1603912.png)
![4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1603913.png)